molecular formula C15H10Cl2O2 B4327295 2-benzyl-4,7-dichloro-1-benzofuran-5-ol

2-benzyl-4,7-dichloro-1-benzofuran-5-ol

Cat. No.: B4327295
M. Wt: 293.1 g/mol
InChI Key: VCOSSJNZBJGKEN-UHFFFAOYSA-N
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Description

2-Benzyl-4,7-dichloro-1-benzofuran-5-ol is a synthetic organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyl-4,7-dichloro-1-benzofuran-5-ol typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Benzylation: The benzyl group is introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Hydroxylation: The hydroxyl group at the 5 position can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact.

Types of Reactions:

    Oxidation: The hydroxyl group at the 5 position can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the benzofuran ring into a more saturated structure.

    Substitution: The chlorine atoms at the 4 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of dechlorinated or saturated benzofuran derivatives.

    Substitution: Formation of substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

2-Benzyl-4,7-dichloro-1-benzofuran-5-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-benzyl-4,7-dichloro-1-benzofuran-5-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in microbial growth or cancer cell proliferation.

    Pathways: It may inhibit key pathways essential for the survival and replication of microbes or cancer cells, leading to their death or reduced proliferation.

Comparison with Similar Compounds

    2-Benzyl-4,7-dichloro-1-benzofuran: Lacks the hydroxyl group at the 5 position.

    2-Benzyl-4,7-dichloro-1-benzofuran-5-methanol: Has a methanol group instead of a hydroxyl group at the 5 position.

    2-Benzyl-4,7-dichloro-1-benzofuran-5-carboxylic acid: Has a carboxylic acid group at the 5 position.

Uniqueness: 2-Benzyl-4,7-dichloro-1-benzofuran-5-ol is unique due to the presence of both chlorine atoms and the hydroxyl group, which may contribute to its distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-benzyl-4,7-dichloro-1-benzofuran-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O2/c16-12-8-13(18)14(17)11-7-10(19-15(11)12)6-9-4-2-1-3-5-9/h1-5,7-8,18H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOSSJNZBJGKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(C(=CC(=C3O2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-benzyl-4,7-dichloro-1-benzofuran-5-ol
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2-benzyl-4,7-dichloro-1-benzofuran-5-ol
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2-benzyl-4,7-dichloro-1-benzofuran-5-ol
Reactant of Route 4
2-benzyl-4,7-dichloro-1-benzofuran-5-ol
Reactant of Route 5
2-benzyl-4,7-dichloro-1-benzofuran-5-ol
Reactant of Route 6
2-benzyl-4,7-dichloro-1-benzofuran-5-ol

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